Cas no 1545825-32-8 (C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine)

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine 化学的及び物理的性質
名前と識別子
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- C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
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- MDL: MFCD28639722
- インチ: 1S/C6H8FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,2,8H2,1H3
- InChIKey: IPLYLVSMXVMRNE-UHFFFAOYSA-N
- ほほえんだ: C1(CN)=NC=C(F)C(C)=N1
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1122740-1g |
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine |
1545825-32-8 | 95% | 1g |
$1115 | 2025-02-22 | |
eNovation Chemicals LLC | Y1122740-500mg |
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine |
1545825-32-8 | 95% | 500mg |
$610 | 2025-02-22 | |
eNovation Chemicals LLC | Y1122740-1g |
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine |
1545825-32-8 | 95% | 1g |
$1115 | 2025-03-01 | |
eNovation Chemicals LLC | Y1122740-100mg |
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine |
1545825-32-8 | 95% | 100mg |
$255 | 2025-03-01 | |
eNovation Chemicals LLC | Y1122740-250mg |
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine |
1545825-32-8 | 95% | 250mg |
$370 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122740-1g |
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine |
1545825-32-8 | 95% | 1g |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122740-100mg |
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine |
1545825-32-8 | 95% | 100mg |
$255 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122740-500mg |
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine |
1545825-32-8 | 95% | 500mg |
$610 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122740-5g |
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine |
1545825-32-8 | 95% | 5g |
$4475 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122740-100mg |
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine |
1545825-32-8 | 95% | 100mg |
$255 | 2025-02-22 |
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamineに関する追加情報
Introduction to C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS No. 1545825-32-8)
C-(5-Fluoro-4-methyl-pyrimidin-2-yl-methylamine) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1545825-32-8, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both fluoro and methyl substituents in its pyrimidine core enhances its pharmacological profile, making it a valuable scaffold for drug discovery.
The chemical structure of C-(5-Fluoro-4-methyl-pyrimidin-2-yl-methylamine) consists of a pyrimidine ring substituted at the 5-position with a fluoro group and at the 4-position with a methyl group. The 2-position of the pyrimidine ring is linked to a methylamine moiety. This specific arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its biological activity. The fluoro group, in particular, is known to modulate metabolic stability and binding affinity, while the methyl group contributes to the overall lipophilicity of the compound.
In recent years, there has been a surge in research focused on developing new therapeutic strategies targeting various diseases. C-(5-Fluoro-4-methyl-pyrimidin-2-yl-methylamine) has emerged as a promising candidate in this context. Its structural features make it an attractive intermediate for synthesizing more complex molecules with enhanced pharmacological properties. For instance, derivatives of this compound have shown potential in inhibiting certain enzymes that are implicated in inflammatory and autoimmune disorders.
The synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl-methylamine) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro group at the 5-position of the pyrimidine ring is particularly challenging due to its high reactivity. However, advances in synthetic methodologies have made it possible to achieve this transformation with greater efficiency and selectivity. Techniques such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions have been employed to introduce the fluoro substituent.
The role of computational chemistry in optimizing the synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl-methylamine strong>) cannot be overstated. Molecular modeling techniques have been used to predict reaction outcomes and identify optimal reaction conditions. These computational approaches have not only accelerated the synthesis process but also provided insights into the mechanistic details of various transformations. Such advancements are crucial for streamlining drug discovery efforts and reducing time-to-market for new therapeutics.
Evaluation of the biological activity of C-(< strong >5-Fluoro -4 -methyl -pyrimidin -2 -yl strong >)-< strong >methylamine strong >has revealed its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Preclinical studies have demonstrated that this compound exhibits significant inhibitory effects on several target enzymes, including tyrosine kinases and serine/threonine kinases. These findings suggest that C-(< strong >5-Fluoro -4 -methyl -pyrimidin -2 -yl strong >)-< strong >methylamine strong >could be developed into a novel anticancer agent.
The pharmacokinetic properties of C-(< strong >5-Fluoro -4 -methyl -pyrimidin -2 -yl strong >)-< strong >methylamine strong >are also under investigation to determine its suitability for clinical use. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, which are essential characteristics for a drug candidate. However, further research is needed to optimize its pharmacokinetic profile and minimize potential side effects.
In conclusion, C-(< strong >5-Fluoro -4 -methyl -pyrimidin -2 -yl strong >)-< strong >methylamine strong >(CAS No. 1545825-32-8) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for drug development, particularly in the treatment of cancer and inflammatory diseases. Advances in synthetic chemistry and computational modeling have facilitated the efficient synthesis and optimization of this compound, paving the way for its translation into clinical use.
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